molecular formula C9H10N2O B13299288 2-[3-(Aminomethyl)phenoxy]acetonitrile

2-[3-(Aminomethyl)phenoxy]acetonitrile

Cat. No.: B13299288
M. Wt: 162.19 g/mol
InChI Key: FUULSSNQYAQVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Aminomethyl)phenoxy]acetonitrile is an organic compound with the molecular formula C9H10N2O It is characterized by the presence of an aminomethyl group attached to a phenoxyacetonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminomethyl)phenoxy]acetonitrile typically involves the reaction of 3-(aminomethyl)phenol with chloroacetonitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the nitrile group from chloroacetonitrile. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminomethyl)phenoxy]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce aminomethylphenol derivatives.

Scientific Research Applications

2-[3-(Aminomethyl)phenoxy]acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(Aminomethyl)phenoxy]acetonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The phenoxyacetonitrile structure can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Aminomethyl)phenoxy]acetonitrile: Similar structure but with the aminomethyl group attached to the para position of the phenoxy ring.

    2-[3-(Aminomethyl)phenoxy]propionitrile: Similar structure with a propionitrile group instead of acetonitrile.

    3-(Aminomethyl)phenol: The precursor compound with a hydroxyl group instead of the nitrile group.

Uniqueness

2-[3-(Aminomethyl)phenoxy]acetonitrile is unique due to its specific substitution pattern and the presence of both aminomethyl and nitrile functional groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-[3-(aminomethyl)phenoxy]acetonitrile

InChI

InChI=1S/C9H10N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,5,7,11H2

InChI Key

FUULSSNQYAQVTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC#N)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.